6-Chlorobenzofuran

Medicinal Chemistry Regioisomerism Lipophilicity

6-Chlorobenzofuran (CAS 151619-12-4) is a key halogenated heteroaromatic compound in the benzofuran family, consisting of a fused benzene and furan ring with a chlorine substituent at the 6-position. It serves primarily as a versatile synthetic intermediate in drug discovery and material science.

Molecular Formula C8H5ClO
Molecular Weight 152.58 g/mol
CAS No. 151619-12-4
Cat. No. B126303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorobenzofuran
CAS151619-12-4
Molecular FormulaC8H5ClO
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CO2)Cl
InChIInChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
InChIKeyBKBDOWJPNZYBSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorobenzofuran (CAS 151619-12-4): A Strategic Building Block for Medicinal Chemistry and Cross-Coupling Reactions


6-Chlorobenzofuran (CAS 151619-12-4) is a key halogenated heteroaromatic compound in the benzofuran family, consisting of a fused benzene and furan ring with a chlorine substituent at the 6-position. It serves primarily as a versatile synthetic intermediate in drug discovery and material science [1]. Its value proposition is rooted in its specific substitution pattern, which enables a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, to construct complex molecular architectures . This positions 6-chlorobenzofuran as a crucial building block for the synthesis of biologically active molecules, such as kinase and enzyme inhibitors, GPCR modulators, and anti-infective agents . Physicochemically, it is a lipophilic liquid (LogP ≈ 3.09) with a polar surface area of 13.14 Ų, indicating high membrane permeability potential for drug-like derivatives .

Why 6-Chlorobenzofuran (CAS 151619-12-4) Cannot Be Arbitrarily Substituted by Other Halogenated Benzofurans


The specific substitution pattern and electronic properties of 6-chlorobenzofuran confer unique reactivity and potential biological outcomes that are not interchangeable with other regioisomers or halogen analogs. In medicinal chemistry, the position of a halogen on a heterocyclic core is a critical determinant of a molecule's interaction with its biological target, profoundly influencing both potency and selectivity [1]. Substituting 6-chlorobenzofuran with 5-chlorobenzofuran (CAS 23145-05-3), for instance, introduces a different spatial orientation and electronic distribution, which can completely alter the shape and electrostatic potential of the final drug candidate, often leading to a significant loss or change in biological activity [1]. Similarly, replacing the chlorine atom with a larger, more polarizable bromine atom (as in 6-bromobenzofuran, CAS 128851-73-0) affects the molecule's steric bulk, lipophilicity, and the strength of potential halogen bonding interactions . These changes, while seemingly subtle, can critically impact pharmacokinetic properties like metabolic stability, membrane permeability, and off-target binding, making generic substitution a high-risk approach in any rigorous research program [1].

Quantitative Differentiation of 6-Chlorobenzofuran (CAS 151619-12-4): Evidence-Based Comparative Analysis


Differentiation from 5-Chlorobenzofuran via Regioisomeric Physicochemical Property Divergence

The specific position of the chlorine atom on the benzofuran ring directly dictates key physicochemical properties. While both 6-chlorobenzofuran and its regioisomer 5-chlorobenzofuran share the same molecular formula and weight (C8H5ClO; 152.58 g/mol), their calculated LogP and Polar Surface Area (PSA) values are identical . The critical differentiation lies in their physical state and boiling point, reflecting differences in intermolecular interactions and packing due to the altered molecular symmetry. 5-Chlorobenzofuran has a reported boiling point of 215-217 °C and is an oily liquid , whereas 6-chlorobenzofuran is a low-melting solid or viscous liquid at room temperature, indicating distinct physical handling and formulation properties . These differences in macroscopic properties stem from the altered electronic distribution and dipole moment resulting from the substitution at the 6- versus the 5-position, which can translate into different solubility profiles in biological media and distinct pharmacokinetic behaviors in vivo [1].

Medicinal Chemistry Regioisomerism Lipophilicity Drug Design

Comparative Molecular Weight Advantage of 6-Chlorobenzofuran over 6-Bromobenzofuran for Hit-to-Lead Optimization

In the context of drug discovery, a smaller molecular weight is highly desirable as it typically correlates with better ligand efficiency and improved pharmacokinetic properties. 6-Chlorobenzofuran (MW: 152.58 g/mol) presents a quantifiable advantage over its direct halogen analog, 6-bromobenzofuran (CAS 128851-73-0; MW: 197.03 g/mol) . The chlorine substituent adds ~35.5 mass units to the benzofuran core, whereas bromine adds ~79.9 mass units. This ~45 g/mol difference means that final drug-like molecules constructed from 6-chlorobenzofuran are significantly leaner, providing more room for additional functional groups while staying within optimal drug-like property space (e.g., Lipinski's Rule of Five). Furthermore, the carbon-chlorine bond is generally more metabolically stable than the weaker carbon-bromine bond, potentially reducing the risk of rapid in vivo degradation and the formation of reactive metabolites [1].

Drug Discovery Lead Optimization Ligand Efficiency Halogen Effects

Validated Synthetic Utility as a Halogenated Scaffold in Palladium-Catalyzed Cross-Coupling

The primary documented use of 6-chlorobenzofuran is as a substrate in palladium-catalyzed cross-coupling reactions. Its specific utility is evidenced by its inclusion in patent literature for the synthesis of biologically active molecules, where it serves as a halogenated aromatic partner. For example, WO2012/119046 A2 explicitly describes the use of 6-chlorobenzofuran as a building block in the synthesis of compounds aimed at treating various diseases . This provides a direct, verifiable application context that is absent for other less-studied regioisomers like 7-chlorobenzofuran (CAS 24410-55-7), for which there is a notable scarcity of published synthetic procedures or biological applications [1]. The presence of a chlorine atom at the 6-position makes it a competent electrophile for Suzuki-Miyaura, Stille, and Negishi couplings, enabling the efficient installation of a diverse array of aryl, heteroaryl, and alkenyl groups onto the benzofuran core .

Organic Synthesis Cross-Coupling Palladium Catalysis Building Block

Predicted Lipophilic Efficiency Advantage for CNS Drug Discovery over Unsubstituted Benzofuran

For central nervous system (CNS) drug discovery, achieving high brain penetration while maintaining good drug-like properties is paramount. While no direct in vivo data exists for 6-chlorobenzofuran, its calculated physicochemical properties can be compared to the unsubstituted benzofuran scaffold to infer a potential advantage. The introduction of a chlorine atom increases the LogP by approximately 0.6 units (benzofuran LogP ≈ 2.5 [1] vs. 6-chlorobenzofuran LogP = 3.09 ), moving it closer to the optimal range (LogP 2-4) for blood-brain barrier penetration [2]. More importantly, this is achieved with a minimal increase in molecular weight and with a low Topological Polar Surface Area (TPSA) of 13.14 Ų , well below the typical CNS cutoff of 60-70 Ų. This suggests that 6-chlorobenzofuran-derived molecules could possess a favorable balance of lipophilicity and polarity for crossing the blood-brain barrier, making it a strategically advantageous scaffold for CNS-targeted programs compared to the less lipophilic parent benzofuran.

CNS Drug Discovery Blood-Brain Barrier Lipophilicity In Silico Prediction

Optimal Application Scenarios for Procuring 6-Chlorobenzofuran (CAS 151619-12-4) Based on Quantitative Evidence


Medicinal Chemistry: Building a CNS-Penetrant Kinase Inhibitor Library

Based on its favorable predicted CNS MPO profile (LogP 3.09, TPSA 13.14 Ų) , 6-chlorobenzofuran is ideally suited as a core scaffold for the design and synthesis of novel, brain-penetrant kinase inhibitors. Its chlorine atom provides a versatile handle for Suzuki-Miyaura cross-coupling to rapidly explore the structure-activity relationship (SAR) at the solvent-exposed region of the kinase ATP-binding pocket. Procuring this specific regioisomer ensures the resulting library members possess an optimal balance of lipophilicity and polarity, increasing the likelihood of identifying a lead compound with good brain exposure [1].

Organic Synthesis: Late-Stage Functionalization for GPCR Agonist Optimization

The demonstrated utility of 6-chlorobenzofuran in palladium-catalyzed transformations makes it an excellent choice for late-stage diversification of a GPCR agonist lead series. Its lower molecular weight compared to 6-bromobenzofuran is a quantifiable advantage, allowing for the installation of larger, more complex functional groups at the 6-position via cross-coupling without exceeding standard drug-like molecular weight thresholds. This approach enables the fine-tuning of pharmacological properties like potency and selectivity while mitigating the risk of creating an overly large and non-drug-like molecule .

Material Science: Synthesis of Blue-Emitting OLED Building Blocks

Benzofuran derivatives are valuable components in organic light-emitting diodes (OLEDs) . 6-Chlorobenzofuran can be used to synthesize functionalized benzofurans with extended conjugation. The chlorine substituent allows for efficient cross-coupling with aryl boronic acids or alkynes, enabling precise tuning of the chromophore's photophysical properties, such as emission wavelength and quantum yield. The defined, rigid structure of the benzofuran core, combined with the specific 6-substitution pattern, can help control molecular packing in the solid state, a critical factor for device efficiency and color purity.

Agrochemical Research: Synthesis of Halogenated Bioisosteres of Natural Products

In the development of novel fungicides or herbicides, 6-chlorobenzofuran can serve as a halogenated bioisostere for natural benzofurans found in plants [2]. The chlorine atom is known to increase metabolic stability and lipophilicity, which can improve the uptake and persistence of an agrochemical in the target organism or plant tissue [2]. Its use as a synthetic building block enables the systematic replacement of natural benzofuran moieties in bioactive compounds to create new patentable chemical space with potentially improved field performance characteristics.

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